

TAS0728 laboratory abnormality management

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Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

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Key Development Status of TAS0728

The following table summarizes the core details about **TAS0728**:

Attribute	Details
Drug Type	Small molecule, oral covalent binding inhibitor [1] [2] [3]
Primary Target	HER2 (Human Epidermal Growth Factor Receptor 2) [1] [4] [3]
Secondary Target	HER3 (Erb-B2 Receptor Tyrosine Kinase 3) [1] [5]
Key Mechanism	Irreversible, selective HER2 kinase inhibitor that covalently binds to C805 [3] [6]
Latest Development Status	Discontinued [2]
Reason for Discontinuation	Unacceptable toxicity in Phase I clinical trials, including severe diarrhea and a fatal cardiac arrest, leading to an unfavorable risk-benefit assessment [1] [5]

Preclinical Experimental Insights

While detailed human clinical data is limited due to the drug's discontinuation, the following information from preclinical studies may be useful for understanding its experimental profile.

Reported In Vivo Efficacy and Modeling In vivo studies using mouse xenograft models showed that **TAS0728** induced tumor regression in HER2 signal-dependent tumors and provided a survival benefit in a HER2-driven peritoneal dissemination model, without evident toxicity in those specific experiments [3] [6]. A particularly relevant finding for your troubleshooting guide is that **TAS0728** has demonstrated efficacy in patient-derived xenograft (PDX) models from breast cancers that were refractory to established therapies like trastuzumab/pertuzumab and T-DM1 [6].

Experimental Formulation and Handling The table below summarizes key physicochemical and handling parameters compiled from chemical vendor data:

Parameter	Details
Molecular Formula	C ₂₆ H ₃₂ N ₈ O ₃ [4] [3]
Molecular Weight	504.58 g/mol [4] [3]
CAS Registry Number	2088323-16-2 [4] [3]
Recommended Solvent	DMSO (125 mg/mL, ~247.7 mM) [4] [3]
In Vivo Formulation Example	10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3]
Storage (Powder)	-20°C for 3 years [3]
Storage (Solution)	-80°C for 6 months [3]

Experimental Protocol Overview

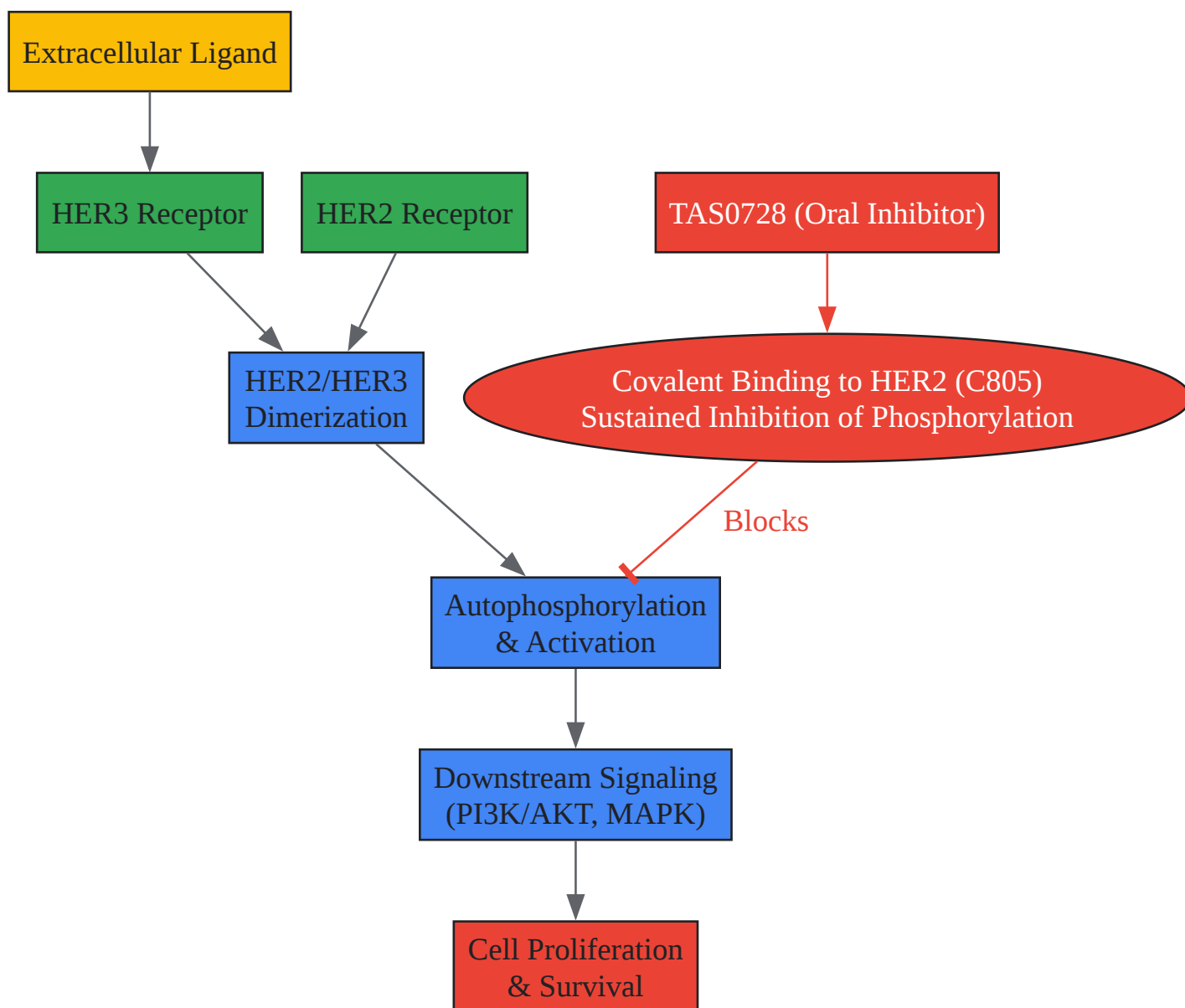
Here is a summarized cell-based protocol to assess the inhibitory activity of **TAS0728**, adapted from vendor information [3]:

- **Cell Seeding:** Seed cells (e.g., SK-BR-3, NCI-N87) in culture plates (6-well or 12-well) and allow them to culture overnight.

- **Compound Treatment:** Add **TAS0728** to the culture medium at the desired concentrations. The provided reference suggests an incubation period of 3 hours for initial phosphorylation inhibition checks.
- **Analysis (Western Blot):** After incubation, extract the cells and perform Western blot analysis. Key targets to probe for phosphorylation status include HER2 (Tyr1196), HER3 (Tyr1289), and downstream effectors like AKT and MAPK [6].

Mechanism of Action and Signaling Pathway

The diagram below illustrates the proposed mechanism of **TAS0728** and its effect on the HER2/HER3 signaling pathway, which is a common source of experimental questions.



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The key experimental observation is that **TAS0728** covalently binds to the HER2 kinase, leading to robust and sustained inhibition of HER2, HER3, and downstream effector phosphorylation, ultimately inducing apoptosis in HER2-amplified cancer cells [3] [6].

Important Considerations for Your Guide

Given the drug's development status, here are key points to consider including in your technical support materials:

- **Context is Critical:** Emphasize that the available data is primarily preclinical. Results and observed toxicities (like diarrhea) from human trials may not fully translate from in vitro or animal models [1].
- **Focus on Fundamentals:** Since specific FAQs for **TAS0728** are scarce, your guide will be most helpful if it covers general best practices for working with kinase inhibitors, such as proper compound storage, reconstitution, use of appropriate vehicle controls, and standard assays for measuring target engagement and cell viability.
- **Address the "Why":** The discontinuation of **TAS0728** itself is a valuable case study. You could include a section on the importance of assessing the therapeutic window and managing mechanism-based toxicities in early-stage drug development.

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References

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To cite this document: Smolecule. [TAS0728 laboratory abnormality management]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b5444575#tas0728-laboratory-abnormality-management>]

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